![molecular formula C26H39NO3 B1263352 Metachromin S](/img/structure/B1263352.png)
Metachromin S
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Overview
Description
Metachromin S is a sesquiterpenoid that is 5-amino-2-hydroxy-3-methyl-1,4-benzoquinone in which one of the hydrogens of the methyl group is replaced by a 2-methyl-4-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]but-1-en-1-yl group and one of the hydrogens attached to the nitrogen is replaced by a 3-methylbutyl group. It is isolated from an Okinawan sponge Spongia sp.SS-1037 and exhibits moderate cytotoxicity against L1210 murine leukemia and KB human epidermoid carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is a member of monohydroxy-1,4-benzoquinones, a sesquiterpenoid and a secondary amino compound.
Scientific Research Applications
Inhibition of Receptor Tyrosine Kinases
Metachromins, specifically metachromins L-Q, show inhibitory effects against receptor tyrosine kinases EGFR and HER2. This is particularly significant as EGFR and HER2 are important in various cancer pathways. Two analogs, 11 and 12, demonstrated relatively stronger inhibitory activity against EGFR, while metachromins L-Q and several other analogs were effective against HER2 (Takahashi et al., 2013).
Cytotoxic Activity
Metachromin C, a sesquiterpenoid quinone, isolated from the Okinawan marine sponge Hippospongia metachromia, has been identified for its potent cytotoxic activity. This compound, along with metachromin A, was determined by spectroscopic data, highlighting its potential in cancer research (Kobayashi et al., 1989).
Synthesis for Biological Studies
The total synthesis of antineoplastic marine natural product metachromin-A was achieved through a convergent synthetic approach. This process is important for the preparation of analogues for biological studies, offering a pathway to explore the potential of metachromin A in various applications (Almeida & Correia, 1999).
Cytotoxicities Against Human Tumor Cells
Further study on the Taiwanese marine sponge Hippospongia metachromia led to the isolation of new sesquiterpene hydroquinones, showing potent cytotoxicities against human colon and nasopharyngeal tumor cells. This reinforces the potential of metachromin compounds in cancer therapy (Shen, Chen, & Kuo, 2001).
Modest Cytotoxicity and Chemical Correlations
The isolation of six new sesquiterpenoid quinones, metachromins L–Q, from an Okinawan marine sponge Spongia sp., revealed modest cytotoxicity. This study also provided insights into the structure and stereochemistry of these compounds (Takahashi, Kubota, Fromont, & Kobayashi, 2007).
properties
Product Name |
Metachromin S |
---|---|
Molecular Formula |
C26H39NO3 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
4-hydroxy-5-(3-methylbutylamino)-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C26H39NO3/c1-17(2)12-15-27-22-16-23(28)25(30)21(24(22)29)10-9-18(3)11-14-26(6)13-7-8-19(4)20(26)5/h8-9,16-17,20,27,29H,7,10-15H2,1-6H3/b18-9+/t20-,26-/m1/s1 |
InChI Key |
AVSDXGLYZPUUKD-JEJCENLRSA-N |
Isomeric SMILES |
C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=CC(=O)C2=O)NCCC(C)C)O)/C)C |
Canonical SMILES |
CC1C(=CCCC1(C)CCC(=CCC2=C(C(=CC(=O)C2=O)NCCC(C)C)O)C)C |
synonyms |
metachromin S |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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